![molecular formula C35H34BClF4N2 B13483947 1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate is a complex organic compound with a unique structure. It belongs to the class of benzoindole derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a benzoindole core with butyl and chloropenta-1,3-dien-1-yl substituents, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate involves multiple steps, starting with the preparation of the benzoindole core. The key steps include:
Formation of the Benzoindole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Butyl Groups: The butyl groups are introduced through alkylation reactions using butyl halides in the presence of a base.
Formation of the Chloropenta-1,3-dien-1-yl Substituent: This step involves the reaction of the benzoindole core with chlorinated dienes under controlled conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoindole derivatives, while reduction may produce reduced forms with altered electronic properties.
科学研究应用
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe or imaging agent due to its chromophoric properties.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anticancer agent or in drug delivery systems.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1-yl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with proteins, enzymes, or nucleic acids, leading to changes in their activity or function.
Pathways: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or oxidative stress.
相似化合物的比较
Similar Compounds
1-butylbenzo[cd]indol-2(1H)-ylidene derivatives: These compounds share a similar benzoindole core but differ in their substituents.
Chloropenta-1,3-dien-1-yl derivatives: These compounds have similar chlorinated diene substituents but may have different core structures.
Uniqueness
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1-yl)benzo[cd]indol-1-ium tetrafluoroborate is unique due to its specific combination of substituents and its tetrafluoroborate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C35H34BClF4N2 |
|---|---|
分子量 |
604.9 g/mol |
IUPAC 名称 |
(2E)-1-butyl-2-[(2Z,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)-3-chloropenta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C35H34ClN2.BF4/c1-3-5-23-37-30(28-15-7-11-25-13-9-17-32(37)34(25)28)21-19-27(36)20-22-31-29-16-8-12-26-14-10-18-33(35(26)29)38(31)24-6-4-2;2-1(3,4)5/h7-22H,3-6,23-24H2,1-2H3;/q+1;-1 |
InChI 键 |
WWBONEHBSDDTJL-UHFFFAOYSA-N |
手性 SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C(\C=C\C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC)/Cl |
规范 SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C(C=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


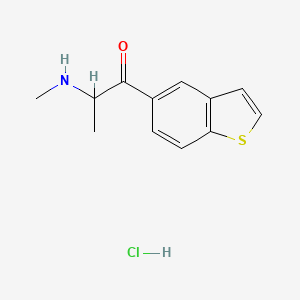
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
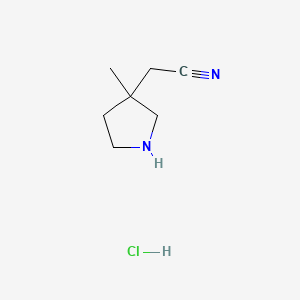
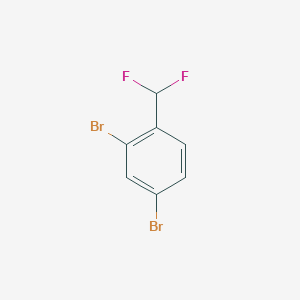
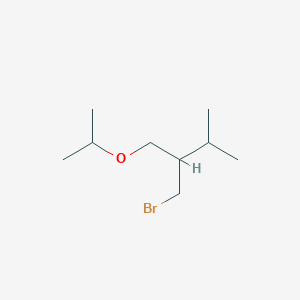

![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
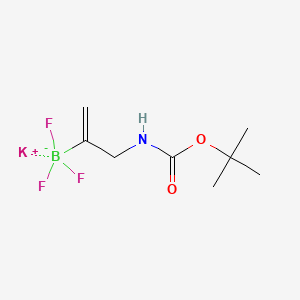


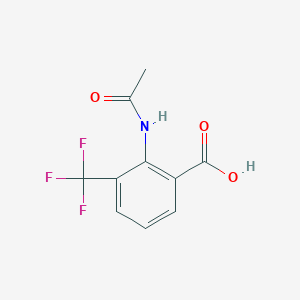
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
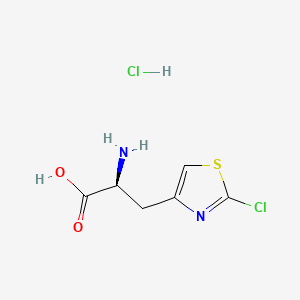
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
